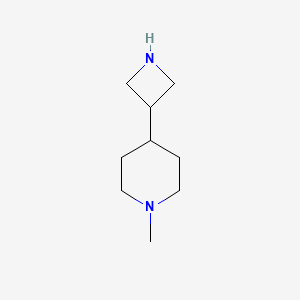

4-(Azetidin-3-yl)-1-methylpiperidine

CAS No.:

Cat. No.: VC15806518

Molecular Formula: C9H18N2

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2 |

|---|---|

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | 4-(azetidin-3-yl)-1-methylpiperidine |

| Standard InChI | InChI=1S/C9H18N2/c1-11-4-2-8(3-5-11)9-6-10-7-9/h8-10H,2-7H2,1H3 |

| Standard InChI Key | UKSWQFCIJVSPCN-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(CC1)C2CNC2 |

Introduction

Structural Characteristics and Isomerism

The compound’s structure comprises a six-membered piperidine ring with a nitrogen atom at position 1 (1-methylpiperidine) and a four-membered azetidine ring attached at the 4-position via a single bond. The azetidine moiety introduces steric strain due to its small ring size, which influences the compound’s conformational dynamics. Key structural features include:

| Component | Position | Functional Group |

|---|---|---|

| Piperidine ring | 1 | N-Methyl |

| Piperidine ring | 4 | Azetidine substituent |

| Azetidine ring | 3 | Secondary amine |

This configuration differentiates it from related compounds such as 1-(azetidin-3-yl)-2-methylpiperidine (CAS 959239-81-7), where the methyl and azetidine groups occupy different positions .

Synthesis and Preparation Methods

The synthesis of 4-(azetidin-3-yl)-1-methylpiperidine typically involves multi-step reactions, leveraging the reactivity of azetidine and piperidine rings. Key methodologies include:

Alkylation and Nucleophilic Substitution

One approach involves alkylation of the piperidine nitrogen with methyl halides or sulfonates to form the 1-methylpiperidine core. The azetidine substituent is introduced via nucleophilic substitution or coupling reactions .

Protecting Group Strategies

In more complex syntheses, protecting groups (e.g., tert-butoxycarbonyl or benzyl) are used to control regioselectivity during functionalization. For example, a protected piperidine intermediate may undergo cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the azetidine moiety .

Catalytic Reactions

Palladium-catalyzed coupling reactions (e.g., using Pd(OAc)₂ or Pd/C) are employed for forming carbon-nitrogen bonds, particularly in the presence of ligands such as X-Phos or S-Phos .

Table 1: Representative Synthesis Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 25°C | Introduce 1-methyl group |

| Azetidine attachment | Azetidine derivative, Pd catalyst, dioxane/H₂O | Form carbon-nitrogen bond |

| Deprotection | HCl or TFA, THF, 85°C | Remove protecting groups |

Physical and Chemical Properties

Stability and Solubility

The compound is stable at room temperature and can be shipped without refrigeration . Solubility data is limited, but analogous piperidine derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, THF) .

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its piperidine and azetidine moieties:

Alkylation and Acylation

The secondary amine in the azetidine ring undergoes alkylation or acylation with electrophiles (e.g., alkyl halides, acyl chlorides) .

Ring-Opening Reactions

Under acidic or basic conditions, the azetidine ring may open to form linear amines. For example, treatment with HCl or TFA yields azetidine-opened derivatives .

Reduction and Oxidation

Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a saturated piperidine derivative, while oxidation with agents like KMnO₄ introduces ketone or hydroxyl groups .

Pharmaceutical and Biological Applications

Role in Kinase Inhibitors

Piperidine-azetidine hybrids are explored as scaffolds in kinase inhibitors. For instance, crizotinib-based degraders (e.g., ROS1 inhibitors) utilize piperidine rings for binding to ATP pockets, suggesting potential applications for 4-(azetidin-3-yl)-1-methylpiperidine in similar contexts .

Anti-Inflammatory Agents

Derivatives with sulfonamide or sulfamide groups (e.g., N-[1-(pyrazino[2,3-b] benzothiazin-8-ylmethyl)piperidin-4-yl]sulfamides) show activity in adhesion molecule inhibition, indicating possible anti-inflammatory utility .

Table 2: Biological Activity of Related Compounds

| Compound | Target | Activity |

|---|---|---|

| Sulfonamide-piperidine derivatives | ICAM-1, VCAM-1 | Inhibit adhesion molecule expression |

| ROS1 kinase degraders | ROS1 G2032R mutant | Overcome resistance to inhibitors |

| Code | Precaution |

|---|---|

| P101 | If medical advice is needed, have product label at hand |

| P262 | Avoid contact with skin or clothing |

| P273 | Avoid release to the environment |

Comparison with Structural Analogues

Isomeric Variants

Functional Group Modifications

Derivatives such as methyl 4-[3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl]benzoate (CAS 2034265-44-4) incorporate carbamoyl and benzoate groups, enhancing solubility and bioactivity.

Challenges and Future Directions

Synthetic Complexity

The synthesis of 4-(azetidin-3-yl)-1-methylpiperidine requires precise control of regioselectivity, particularly during azetidine attachment. Alternative methods, such as microwave-assisted coupling, may improve efficiency .

Limited Biological Data

While structural analogues show promise in kinase inhibition and anti-inflammatory therapy, direct biological data for this compound remains sparse. Further studies are needed to assess its pharmacokinetic profile and toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume